molecular formula (CH3)2CH CH3<br>C4H10<br>(CH3)2CHCH3<br>C4H10 B021531 Isobutane CAS No. 75-28-5

Isobutane

Cat. No. B021531
CAS RN: 75-28-5
M. Wt: 58.12 g/mol
InChI Key: NNPPMTNAJDCUHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isobutane predominantly involves the isosynthesis reaction, which selectively converts synthesis gas to isobutene and isobutane. This process is notable for producing branched hydrocarbons in a higher proportion relative to linear hydrocarbons than would be expected from thermodynamic equilibrium, with a distribution that favors iso-C4 hydrocarbons (Petkovic & Ginosar, 2012).

Molecular Structure Analysis

Isobutane's molecular structure is characterized by a central carbon atom bonded to three other carbon atoms and ten hydrogen atoms, forming a compact and branched structure. This structure is responsible for its lower boiling point and higher volatility compared to n-butane. The molecular structure significantly influences its physical and chemical properties, making it suitable for specific applications such as refrigerants and propellants.

Chemical Reactions and Properties

Isobutane undergoes typical alkanes reactions, including combustion, halogenation, and dehydrogenation. A notable application of its chemical reactivity is in the production of isobutylene, a precursor for methyl tert-butyl ether (MTBE) and butyl rubber, through catalytic dehydrogenation (Ren Wan-zhong, 2012).

Scientific Research Applications

  • Chemical Synthesis : Isobutane is used in the preparation of various chemicals. Isobutene, derived from catalytic dehydrogenation of isobutane, is used in the production of MTBE, butyl rubber, polyisobutene, and the synthesis of methacrylate, isoprene, and other organic materials and fine chemicals (Ren Wan-zhong, 2012).

  • Fuel Composition : Isobutane is an important component in fuel mixtures. Increasing its amount in a blend leads to higher yields of propene and chain terminating methyl radicals, affecting autoignition characteristics (Henig et al., 1989).

  • Refrigeration : Isobutane (R-600a) serves as an environmentally friendly substitute for hydrofluorocarbon and chlorofluorocarbon refrigerants in vapor compression refrigeration systems (Neto & Barbosa, 2010).

  • Diesel Engine Performance : Blending isobutanol with diesel slightly decreases break power and increases specific fuel consumption but improves break thermal efficiency at high engine speeds (Karabektaş & Hosoz, 2009).

  • Process Dynamics : The dynamics of isobutane dehydrogenation in commercial processes like the Oleflex process have been studied for improved operability and controllability (Farsi, 2015).

  • Combustion Characteristics : Adding carbon dioxide to isobutane decreases laminar burning speeds and inhibits flame instability at high pressures and temperatures (Wang et al., 2020).

  • Energy Conversion : Isobutane is used as the working fluid in closed-cycle Ocean Thermal Energy Conversion plants for electricity generation (Alkhalidi et al., 2018).

  • Food Contact Materials : As a foaming agent, isobutane is used in food contact materials at concentrations up to 4.5%, showing extremely low exposure to food with no observed adverse effects (Silano et al., 2018).

  • Domestic Refrigeration : In domestic refrigeration systems, isobutane (R600a) demonstrates comparable performance to traditional refrigerants like R-12 and R-22 (Lee & Su, 2002).

  • Catalysis and Reactor Design : Studies on membrane reactors have shown increased isobutene yields and improved process efficiency compared to conventional reactors (Ciavarella et al., 2001; Casanave et al., 1995; Liang & Hughes, 2005; Casanave et al., 1999).

  • Thermophysical Properties : Research on isobutane's thermophysical properties, such as densities, entropies, internal energies, and specific heats, is crucial for various industrial applications (Goodwin & Haynes, 1982; Yanping & Brown, 2000).

  • Health and Safety : Studies on human exposure to isobutane have shown no adverse subjective or physiological responses at concentrations ranging from 250 to 1,000 ppm (Stewart et al., 1977).

  • Autoignition Characteristics : Isobutane's autoignition involves multiple stages and has better anti-knock properties compared to normal butane (Basevich et al., 2015).

  • Molecular Structure Analysis : The molecular structure of isobutane has been determined using electron diffraction and microwave spectroscopy (Hilderbrandt & Wieser, 1973; Lide, 1960).

  • Cosmetic Ingredient Safety : Isobutane, along with other alkanes, has been assessed as safe for use in cosmetics under current concentrations and usage patterns (International Journal of Toxicology, 1982).

Safety And Hazards

Isobutane is a flammable gas and contains gas under pressure; it may explode if heated . It may cause genetic defects and cancer . It may displace oxygen and cause rapid suffocation . Inhalation of high concentrations may cause rapid respiration, dizziness, fatigue, and nausea .

Future Directions

The growing demand for isobutane as a vital petrochemical feedstock and chemical intermediate has for many decades surpassed industrial outputs that can be supplied through liquified petroleum gases . Therefore, alternative methods to resource the isobutane market have been explored, primarily the isomerization of linear n-butane to the substituted isobutane .

properties

IUPAC Name

2-methylpropane
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InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3
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InChI Key

NNPPMTNAJDCUHE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C
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Molecular Formula

C4H10, (CH3)2CH CH3, Array
Record name ISOBUTANE
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Related CAS

40921-86-6
Record name Polyisobutane
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DSSTOX Substance ID

DTXSID1026401
Record name Isobutane
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Molecular Weight

58.12 g/mol
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Physical Description

Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.]
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Boiling Point

10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F
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Flash Point

-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas)
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Solubility

Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight
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Density

0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density)
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Vapor Density

2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06
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Vapor Pressure

3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm
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Impurities

0.1% /BUTANE/
Record name Isobutane
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Product Name

Isobutane

Color/Form

Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F]

CAS RN

75-28-5
Record name ISOBUTANE
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Record name ISOBUTANE
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Record name ISOBUTANE
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Record name ISOBUTANE
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Record name Propane, 2-methyl-
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Melting Point

-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F
Record name ISOBUTANE
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Record name Isobutane
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Record name ISOBUTANE
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Record name ISOBUTANE
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URL https://www.osha.gov/chemicaldata/577
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isobutane
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(meth)acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
Quantity
0 (± 1) mol
Type
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solvent
Reaction Step One
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catalyst
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[Compound]
Name
liquid
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
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reactant
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reactant
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0 (± 1) mol
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
Quantity
0 (± 1) mol
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Synthesis routes and methods V

Procedure details

The [Ta]s—H catalyst (46.6 mg; 4.44% Ta/SiO2; 11.4 micromol of Ta) is prepared as in Example 3 and then the reactor charged with propane at atmospheric pressure (propane/Ta=880) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of butane, of isobutane and, in a smaller proportion, of pentane, of isopentane and of C6 homologues is gradually obtained according to the following Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
propane Ta
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
[Ta]s—H
Quantity
46.6 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutane
Reactant of Route 2
Isobutane
Reactant of Route 3
Isobutane
Reactant of Route 4
Isobutane
Reactant of Route 5
Isobutane
Reactant of Route 6
Isobutane

Citations

For This Compound
95
Citations
SS Chen, RC Wilhoit, BJ Zwolinski - Journal of Physical and Chemical …, 1975 - pubs.aip.org
… for internal rotation of n‐butane and isobutane are reviewed. The selected values were used to … of n‐butane or of isobutane. Top‐top interactions in isobutane were approximated by the …
Number of citations: 111 pubs.aip.org
SI Hommeltoft - Applied Catalysis A: General, 2001 - Elsevier
In the isobutane alkylation, alkylated gasoline is obtained which is a valuable blending component for the gasoline pool. Thereby the C 3 –C 4 cut from the FCC units can be extensively …
Number of citations: 167 www.sciencedirect.com
M Hartmann, S Kunz, D Himsl, O Tangermann, S Ernst… - Langmuir, 2008 - ACS Publications
… and isobutane reveal that a low pressure separation is preferred due to the peculiar shape of the isobutane … experiments using an equimolar mixture of isobutane and isobutene. …
Number of citations: 384 pubs.acs.org
D Bücker, W Wagner - Journal of physical and chemical reference data, 2006 - pubs.aip.org
New formulations for the thermodynamic properties of fluid phase n -butane and isobutane in the form of fundamental equations explicit in the Helmholtz energy are presented. The …
Number of citations: 202 pubs.aip.org
D Healy, NS Donato, CJ Aul, EL Petersen… - Combustion and …, 2010 - Elsevier
… of experiments currently available for isobutane oxidation and further accentuate the … isobutane data from the literature, as well as with 100% n-butane and 50–50% n-butane–isobutane …
Number of citations: 169 www.sciencedirect.com
MA Oehlschlaeger, DF Davidson… - The Journal of Physical …, 2004 - ACS Publications
… isobutane decomposition; this mechanism although originally designed to model neopentane oxidation contains all of the necessary chemistry to model isobutane … case of isobutane the …
Number of citations: 115 pubs.acs.org
D Jung, CB Kim, K Song, B Park - International journal of refrigeration, 2000 - Elsevier
… a montré que le mélange propane/isobutane (dans la plage de … que le mélange propane/isobutane avec une fraction massique de … In this study, a NARM of propane/isobutane is …
Number of citations: 234 www.sciencedirect.com
H Wang, X Meng, G Zhao, S Zhang - Green Chemistry, 2017 - pubs.rsc.org
… in the catalysis of isobutane alkylation and their … of isobutane with butene and to understand which factors affect the catalytic performance. The advantages of the catalysis of isobutane/…
Number of citations: 96 pubs.rsc.org
Y Abe, J Kestin, HE Khalifa, WA Wakeham - Physica A: Statistical …, 1979 - Elsevier
The paper reports measurements of the viscosity of normal butane and isobutane at atmospheric pressure in the temperature range 25–195C. In addition, the viscosity of mixtures of the …
Number of citations: 27 www.sciencedirect.com
JC Nieuwoudt, B Le Neindre, R Tufeu… - Journal of Chemical …, 1987 - ACS Publications
… However, experimental information on the thermal conductivity of isobutane appeared to be … of isobutane. The new experimental data obtained for the thermal conductivity of isobutane …
Number of citations: 27 pubs.acs.org

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